molecular formula C14H14N2O B14439313 2-Methoxy-5-methylazobenzene CAS No. 77046-80-1

2-Methoxy-5-methylazobenzene

Cat. No.: B14439313
CAS No.: 77046-80-1
M. Wt: 226.27 g/mol
InChI Key: IFZIYCJUBAEHNZ-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylazobenzene is an organic compound with the molecular formula C14H14N2O. It is a derivative of azobenzene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylazobenzene can be synthesized through the diazotization of 2-methoxy-5-methylaniline followed by coupling with phenol. The reaction typically involves the following steps:

    Diazotization: 2-Methoxy-5-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Reactants: 2-Methoxy-5-methylaniline, sodium nitrite, hydrochloric acid, and phenol.

    Conditions: Controlled temperature and pH to facilitate the diazotization and coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group (-N=N-) can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Methoxy-5-methylazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in the study of photoresponsive materials and molecular switches.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the manufacture of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoresponsive behavior makes it useful in applications such as molecular switches and photoresponsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular geometry and electronic distribution.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no substituents on the benzene ring.

    4-Methoxyazobenzene: Similar structure but with a methoxy group at the para position.

    4-Methylazobenzene: Similar structure but with a methyl group at the para position.

Uniqueness

2-Methoxy-5-methylazobenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and photoresponsive properties. The combination of these substituents enhances its stability and makes it suitable for specific applications in dyes, pigments, and photoresponsive materials.

Properties

77046-80-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methoxy-5-methylphenyl)-phenyldiazene

InChI

InChI=1S/C14H14N2O/c1-11-8-9-14(17-2)13(10-11)16-15-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

IFZIYCJUBAEHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2

Origin of Product

United States

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